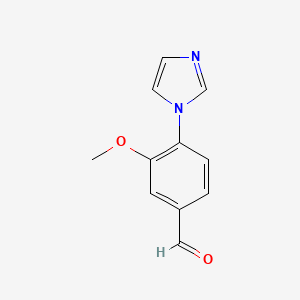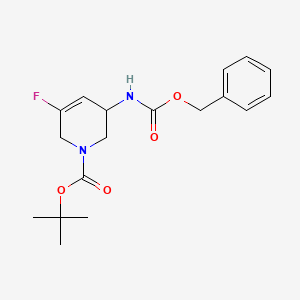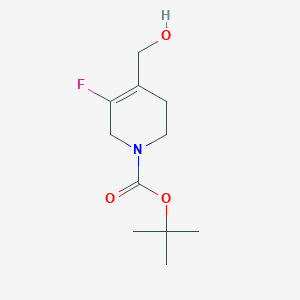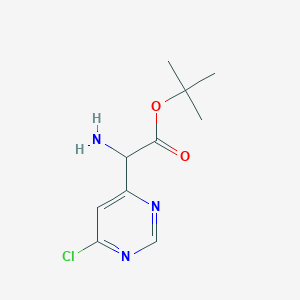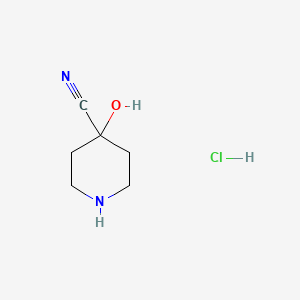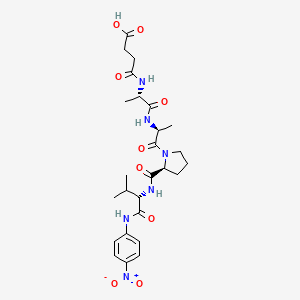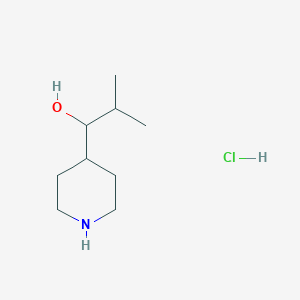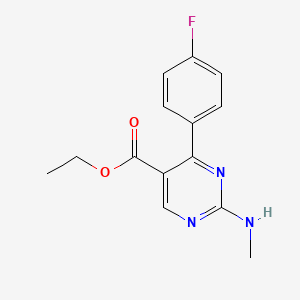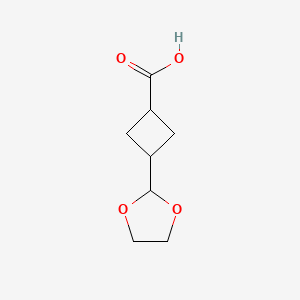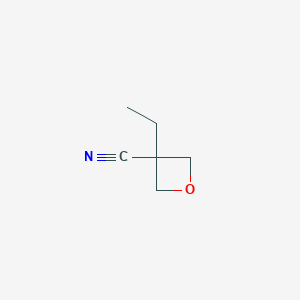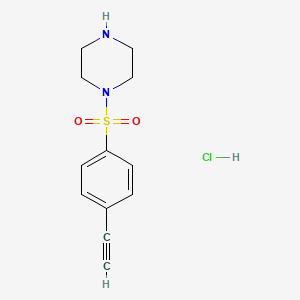![molecular formula C13H22N2O3 B1403790 7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane CAS No. 1363380-92-0](/img/structure/B1403790.png)
7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane
Vue d'ensemble
Description
7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane is a chemical compound with the molecular formula C13H22N2O3 and a molecular weight of 254.33 g/mol. This compound is characterized by its spirocyclic structure, which includes a diaza-spirodecane core with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a ketone functional group at the 10th position.
Méthodes De Préparation
The synthesis of 7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate diaza-spirodecane precursor.
Protection of Nitrogen Atoms: The nitrogen atoms are protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids like trifluoroacetic acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies investigating the biological activity of spirocyclic compounds and their potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed to reveal the active amine, which can then interact with biological targets. The ketone functional group may also participate in hydrogen bonding or other interactions with target molecules .
Comparaison Avec Des Composés Similaires
Similar compounds to 7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane include:
2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane: This compound has an oxa group instead of a diaza group, which may result in different chemical properties and reactivity.
7-Boc-10,10-difluoro-2,7-diaza-spiro[4.5]decan-1-one:
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of both a Boc protecting group and a ketone functional group, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Propriétés
IUPAC Name |
tert-butyl 10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-7-4-10(16)13(9-15)5-6-14-8-13/h14H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVWZPBRDNHFQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2(C1)CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


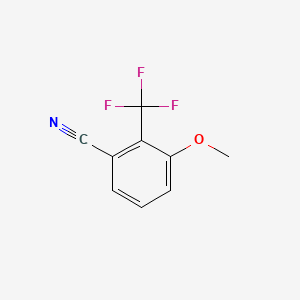
![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1403709.png)
